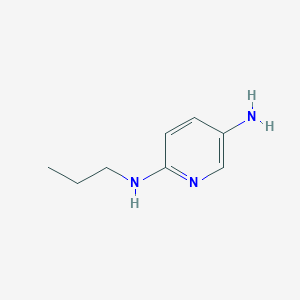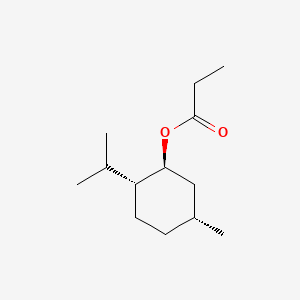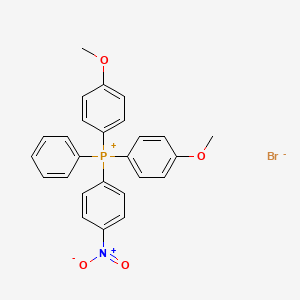
Diethylene glycol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene glycol dicarbamate is an organic compound with the molecular formula C6H12N2O5 It is a derivative of diethylene glycol and carbamic acid, characterized by the presence of two carbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylene glycol dicarbamate can be synthesized through the reaction of diethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C. The process involves the formation of an intermediate, which subsequently reacts with urea to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc acetate or magnesium oxide can enhance the reaction rate and efficiency. The reaction mixture is usually subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Diethylene glycol dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form diethylene glycol and carbamic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides and carbon dioxide.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water, temperatures around 50°C to 100°C.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, mild temperatures, and solvents like ethanol or methanol.
Major Products Formed:
Hydrolysis: Diethylene glycol and carbamic acid.
Oxidation: Oxides of nitrogen and carbon dioxide.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethylene glycol dicarbamate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, providing flexibility and durability to the materials.
Biology: It serves as a cross-linking agent in the preparation of hydrogels and other biomaterials.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is employed in the production of coatings, adhesives, and sealants, offering improved mechanical properties and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of diethylene glycol dicarbamate involves its ability to form stable complexes with various molecules through hydrogen bonding and van der Waals interactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and stability. The compound’s ability to cross-link polymers is attributed to the reactivity of its carbamate groups, which can form covalent bonds with other functional groups.
Similar Compounds:
- Ethylene glycol dicarbamate
- Triethylene glycol dicarbamate
- Propylene glycol dicarbamate
Comparison: this compound is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. Compared to ethylene glycol dicarbamate, it offers better solubility and lower toxicity. Triethylene glycol dicarbamate, on the other hand, has higher molecular weight and viscosity, making it suitable for different applications. Propylene glycol dicarbamate has similar properties but differs in its reactivity and compatibility with various substrates.
Propiedades
| 5952-26-1 | |
Fórmula molecular |
C6H12N2O5 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-(2-carbamoyloxyethoxy)ethyl carbamate |
InChI |
InChI=1S/C6H12N2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
Clave InChI |
CADMHCMDZLBQLA-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)N)OCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/no-structure.png)
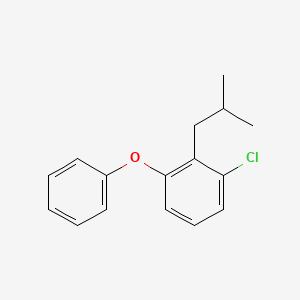
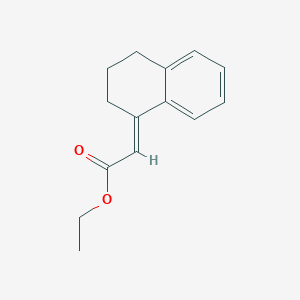
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
